1-(4-fluorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(4-fluorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a combination of fluorophenyl, benzimidazole, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
1-(4-fluorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one
Uniqueness
1-(4-fluorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is unique due to its combination of fluorophenyl, benzimidazole, and pyrrolidinone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H22FN3O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H22FN3O/c27-21-12-14-22(15-13-21)30-18-20(17-25(30)31)26-28-23-10-4-5-11-24(23)29(26)16-6-9-19-7-2-1-3-8-19/h1-15,20H,16-18H2/b9-6+ |
InChI Key |
IUSPFLWJJBZTTM-RMKNXTFCSA-N |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3C/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC=CC5=CC=CC=C5 |
Origin of Product |
United States |
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